

Application Notes: Chiral Resolution of Amino Acids Using D-Amino Acid Dehydrogenase (dadA)

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Compound of Interest

Compound Name: *Dbdad*

Cat. No.: *B1198001*

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Introduction

Chirally pure amino acids are fundamental building blocks for a vast array of pharmaceuticals, agrochemicals, and fine chemicals. D-amino acids, in particular, are integral components of numerous bioactive compounds, including peptide antibiotics, hormones, and anticoagulants, offering enhanced stability against enzymatic degradation compared to their L-enantiomers. The robust and highly stereoselective nature of enzymes makes them ideal catalysts for producing these enantiopure compounds. D-amino acid dehydrogenase (EC 1.4.99.1), encoded by the *dadA* gene, is a key flavoenzyme that catalyzes the reversible oxidative deamination of D-amino acids to their corresponding α -keto acids. This enzymatic activity provides two powerful methodologies for chiral resolution: kinetic resolution of racemic mixtures and asymmetric synthesis of D-amino acids from prochiral substrates.

This document provides detailed application notes and protocols for utilizing D-amino acid dehydrogenase (*dadA*) and its homologs, such as meso-diaminopimelate dehydrogenase (DAPDH), in laboratory and drug development settings.

Principle of Operation

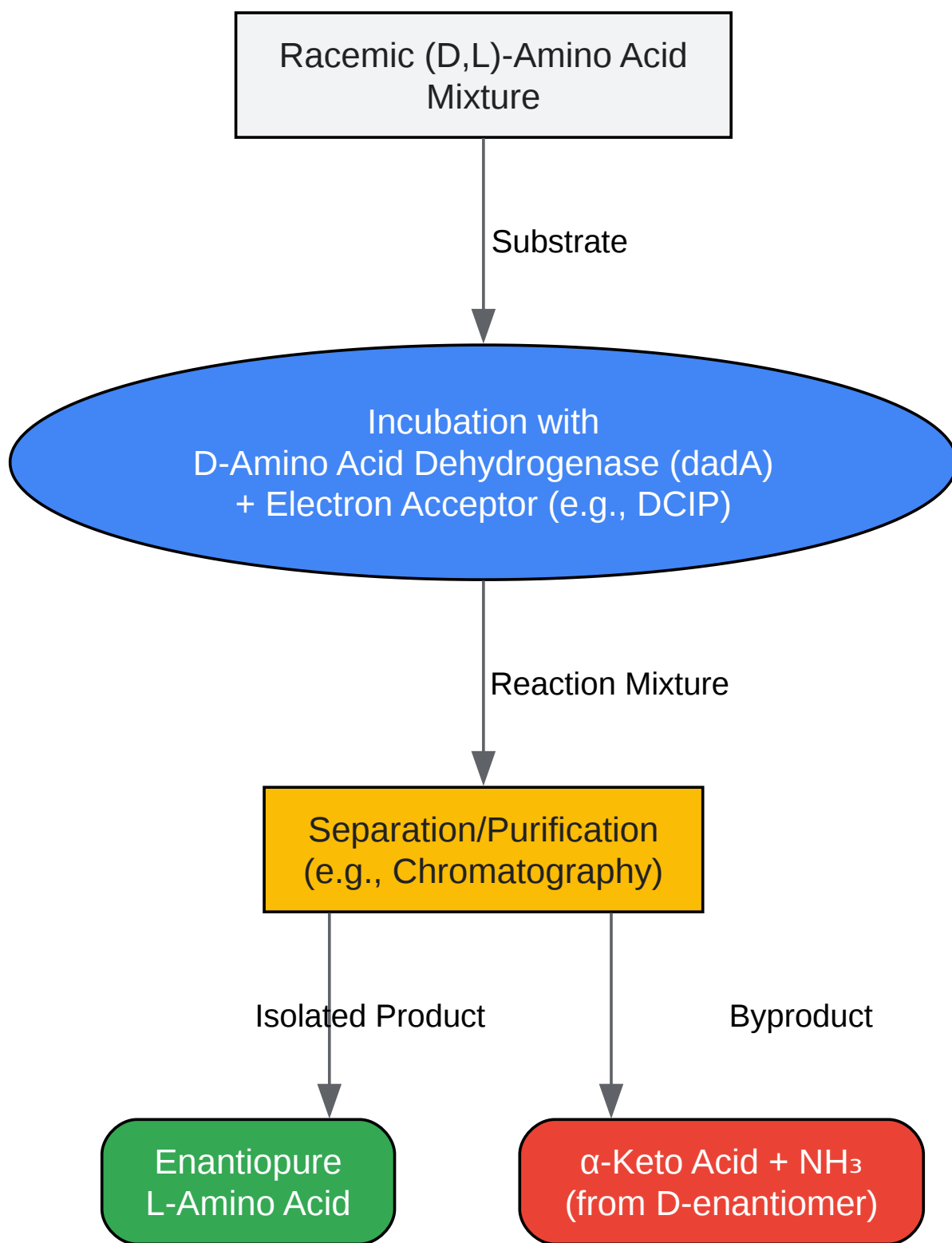
The utility of dadA in chiral chemistry stems from its strict stereoselectivity for the D-enantiomer of amino acids. This property can be exploited in two primary ways:

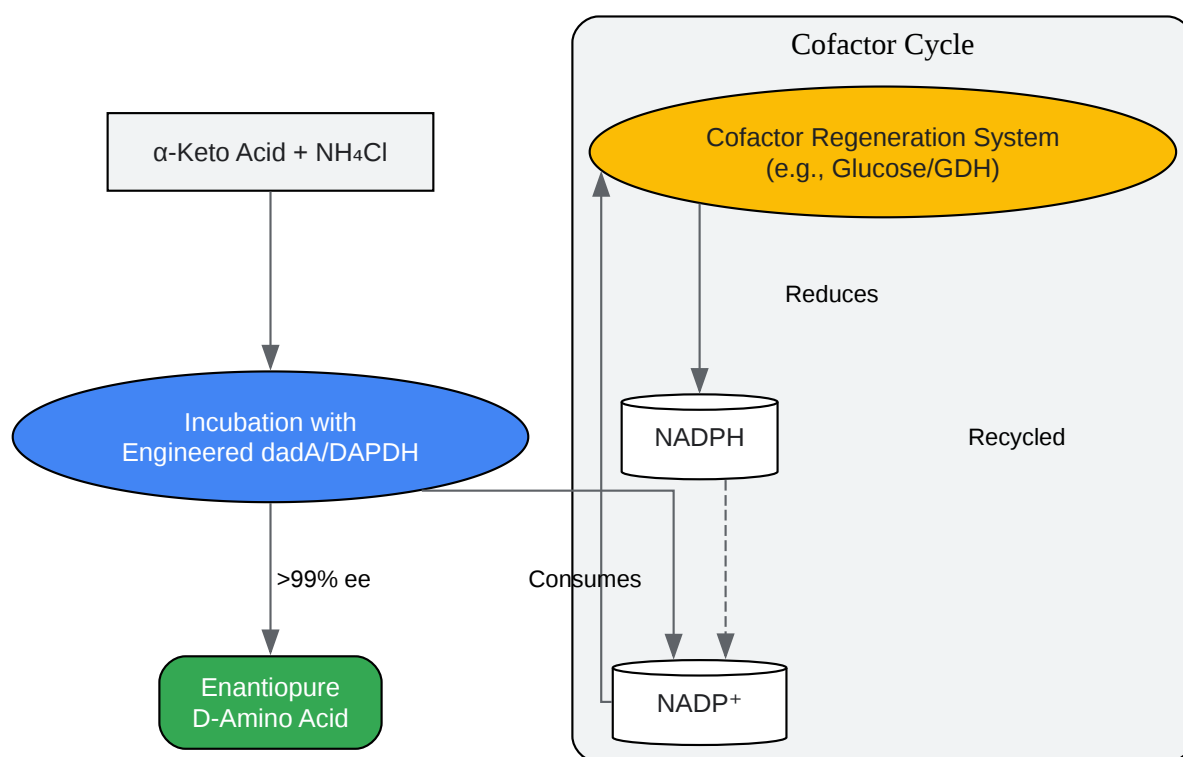
- **Kinetic Resolution:** When presented with a racemic (D,L-) mixture of an amino acid, dadA selectively catalyzes the oxidative deamination of the D-enantiomer into an α -keto acid and ammonia. This process consumes the D-amino acid, leaving the unreacted L-amino acid in high enantiomeric purity. This method is ideal when the L-enantiomer is the desired product.
- **Asymmetric Synthesis:** The reverse reaction, reductive amination, is a powerful tool for synthesis. Starting with a prochiral α -keto acid, ammonia, and a reduced cofactor (e.g., NADPH), dadA can synthesize the corresponding D-amino acid with very high enantiomeric excess (>99% ee) and yield.^[1] This is often the preferred method for producing valuable D-amino acids. Protein engineering has been successfully used to create dadA variants with broader substrate scopes for this purpose.^[2]

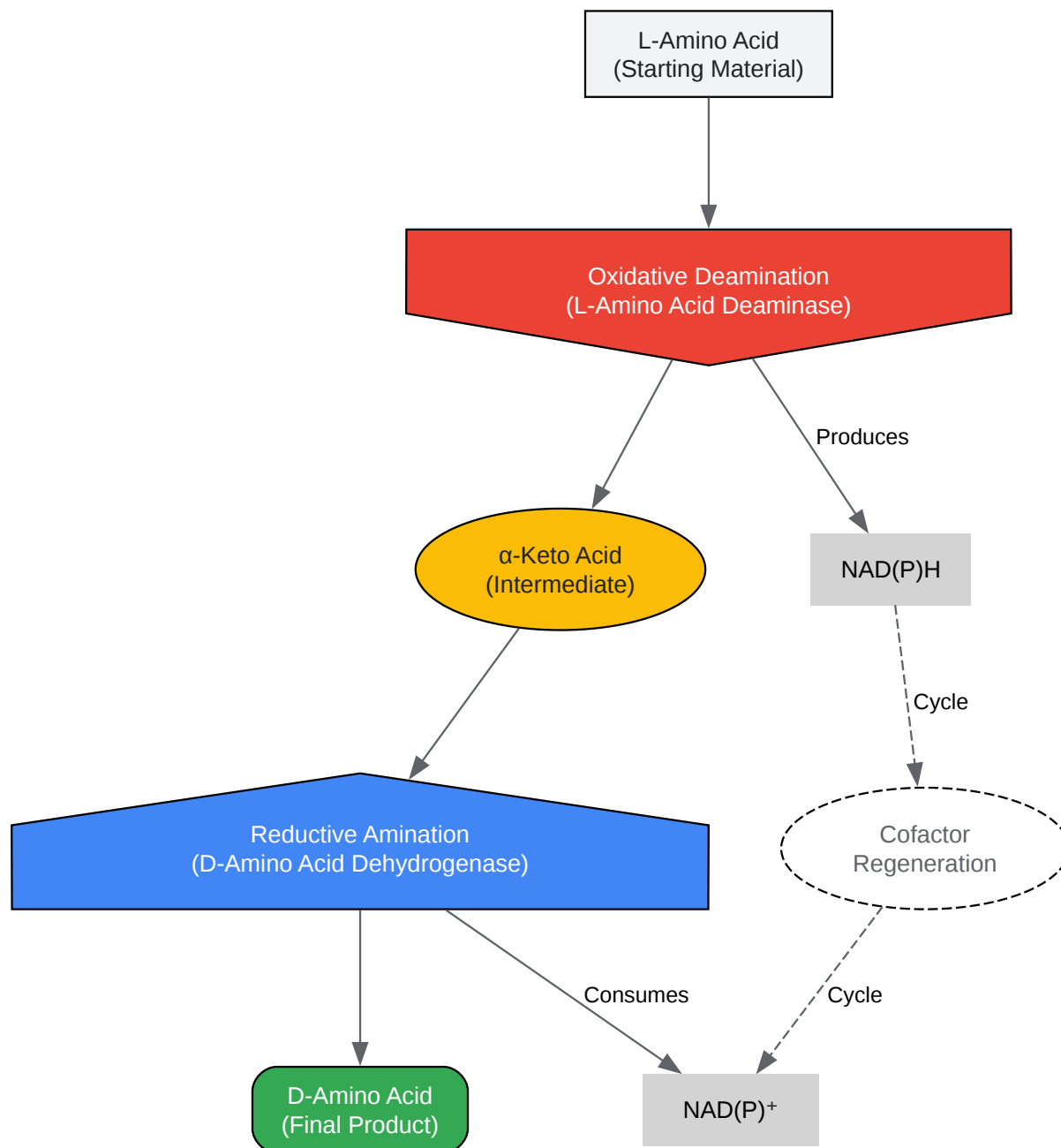
Application 1: Kinetic Resolution of Racemic Amino Acids

This application is used to isolate L-amino acids from a racemic mixture by selectively degrading the D-enantiomer.

Experimental Workflow: Kinetic Resolution







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References

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